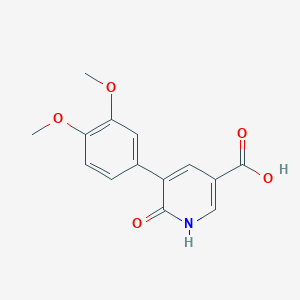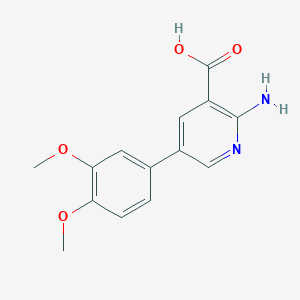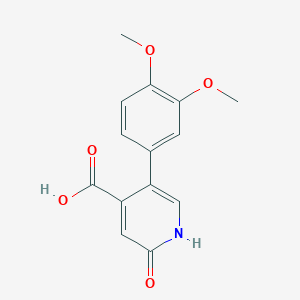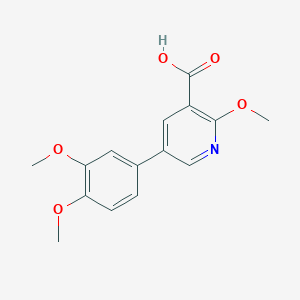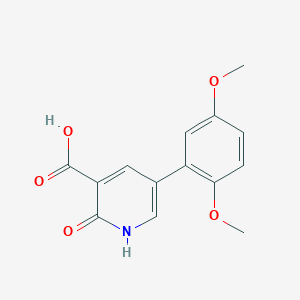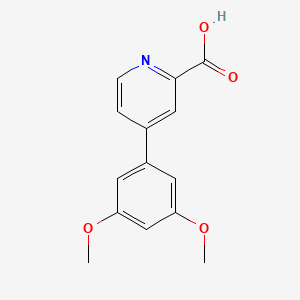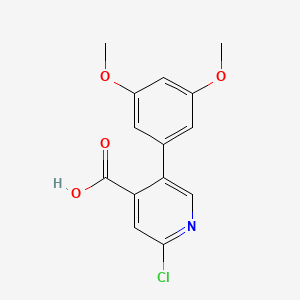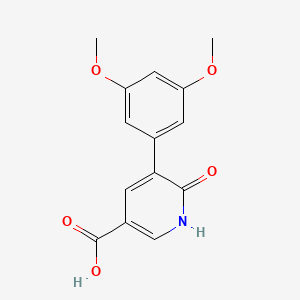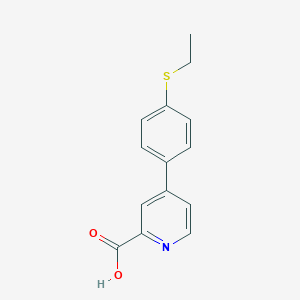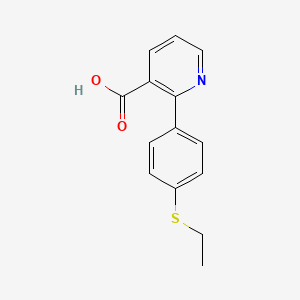
3-(4-Ethylthiophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylthiophenyl)picolinic acid, 95% (ETPA) is a novel organic acid that has recently been studied for its potential applications in scientific research. ETPA is a derivative of picolinic acid, and it has been found to be a useful compound for a variety of research applications.
Aplicaciones Científicas De Investigación
3-(4-Ethylthiophenyl)picolinic acid, 95% has been found to have a variety of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as the synthesis of arylthiophenyl derivatives. It has also been used in the synthesis of aryl-substituted pyridines and quinolines. Additionally, 3-(4-Ethylthiophenyl)picolinic acid, 95% has been used in the synthesis of a variety of heterocyclic compounds.
Mecanismo De Acción
3-(4-Ethylthiophenyl)picolinic acid, 95% acts as an acid in many reactions, and it can be used as a catalyst in some reactions. It can also act as an oxidizing agent in some reactions, and it can be used to reduce other compounds. Additionally, 3-(4-Ethylthiophenyl)picolinic acid, 95% can be used to activate other compounds, such as aldehydes and ketones.
Biochemical and Physiological Effects
3-(4-Ethylthiophenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory activities, and it has been shown to have protective effects against oxidative stress. Additionally, 3-(4-Ethylthiophenyl)picolinic acid, 95% has been found to have anti-tumor activity, and it has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(4-Ethylthiophenyl)picolinic acid, 95% in lab experiments is that it is a relatively inexpensive and easily synthesized compound. Additionally, it is a versatile compound that can be used in a variety of reactions. However, it is important to note that 3-(4-Ethylthiophenyl)picolinic acid, 95% is a relatively new compound, and it is still being studied for its potential applications and effects. As such, there may be some unknown risks associated with its use.
Direcciones Futuras
As 3-(4-Ethylthiophenyl)picolinic acid, 95% is a relatively new compound, there are a number of potential future directions for research. These include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in other areas. Additionally, further studies into the safety and toxicity of 3-(4-Ethylthiophenyl)picolinic acid, 95% would be beneficial. Other potential future directions include the development of new synthesis methods for 3-(4-Ethylthiophenyl)picolinic acid, 95%, and the development of new compounds based on 3-(4-Ethylthiophenyl)picolinic acid, 95%.
Métodos De Síntesis
3-(4-Ethylthiophenyl)picolinic acid, 95% can be synthesized from 4-ethylthiophenol and picolinic acid. First, 4-ethylthiophenol is reacted with anhydrous hydrogen chloride in an inert atmosphere to form 4-ethylthiophenyl chloride. This is then reacted with picolinic acid in an inert atmosphere to form 3-(4-Ethylthiophenyl)picolinic acid, 95%. This synthesis method is simple and efficient, and it can be easily scaled up for larger quantities of 3-(4-Ethylthiophenyl)picolinic acid, 95%.
Propiedades
IUPAC Name |
3-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-11-7-5-10(6-8-11)12-4-3-9-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIQTPNLMDZZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

